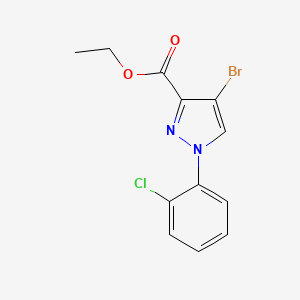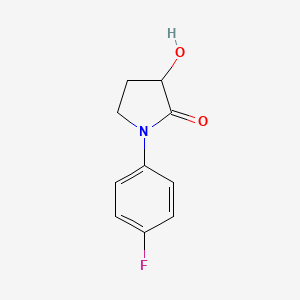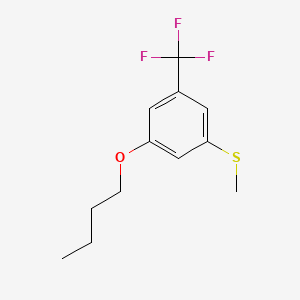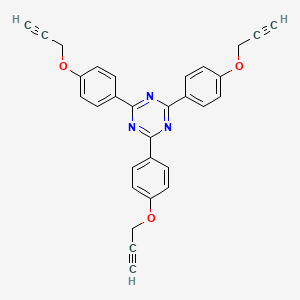
2,4,6-Tris(4-(prop-2-yn-1-yloxy)phenyl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(4-(prop-2-yn-1-yloxy)phenyl)-1,3,5-triazine is a complex organic compound characterized by its triazine core and three phenyl groups substituted with prop-2-yn-1-yloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-(prop-2-yn-1-yloxy)phenyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 4-(prop-2-yn-1-yloxy)phenol under basic conditions. The reaction proceeds through nucleophilic aromatic substitution, where the hydroxyl groups of the phenol displace the chlorine atoms on the cyanuric chloride. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and reduced environmental impact. Supported catalysts and microreactor technologies can be employed to enhance the efficiency and selectivity of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(4-(prop-2-yn-1-yloxy)phenyl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The alkyne groups can be oxidized to form carbonyl compounds.
Reduction: The triazine ring can be reduced under specific conditions to form amines.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines or partially reduced triazine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(4-(prop-2-yn-1-yloxy)phenyl)-1,3,5-triazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in the development of chemical probes for studying biological systems.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers with specific properties
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(4-(prop-2-yn-1-yloxy)phenyl)-1,3,5-triazine involves its interaction with molecular targets through its reactive alkyne groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The triazine core can also participate in various chemical reactions, contributing to the compound’s overall reactivity and potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Similar in structure but with a benzoyl group instead of a triazine core.
2-(Prop-2-yn-1-yloxy)-4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid: Contains a diazirine group, offering different reactivity and applications.
Uniqueness
2,4,6-Tris(4-(prop-2-yn-1-yloxy)phenyl)-1,3,5-triazine is unique due to its triazine core, which provides a rigid and planar structure, enhancing its stability and reactivity. The presence of three alkyne-substituted phenyl groups further contributes to its versatility in various chemical and biological applications.
Eigenschaften
Molekularformel |
C30H21N3O3 |
|---|---|
Molekulargewicht |
471.5 g/mol |
IUPAC-Name |
2,4,6-tris(4-prop-2-ynoxyphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C30H21N3O3/c1-4-19-34-25-13-7-22(8-14-25)28-31-29(23-9-15-26(16-10-23)35-20-5-2)33-30(32-28)24-11-17-27(18-12-24)36-21-6-3/h1-3,7-18H,19-21H2 |
InChI-Schlüssel |
YANIIDJLXDASBG-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)OCC#C)C4=CC=C(C=C4)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



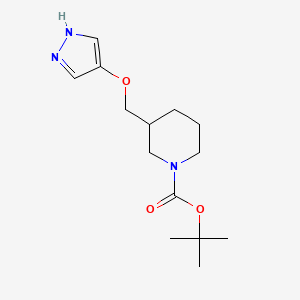
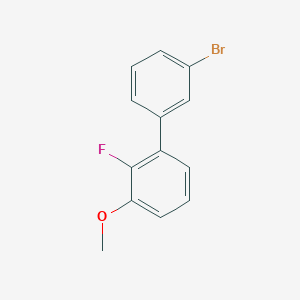

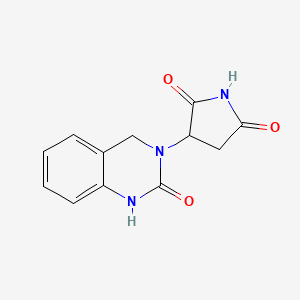
![4-Chloro-5-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14768251.png)

![(4-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14768262.png)
